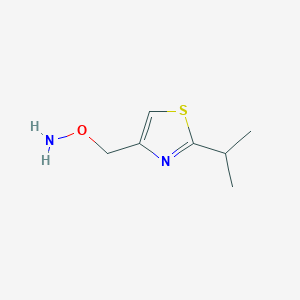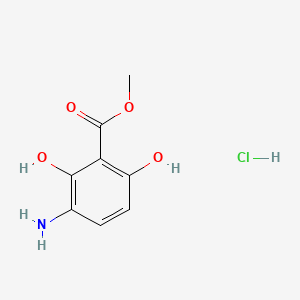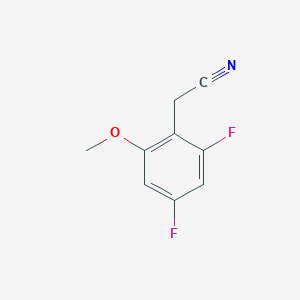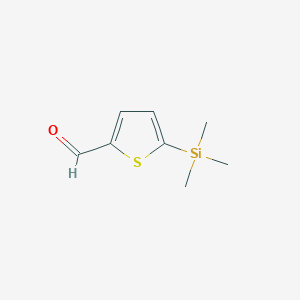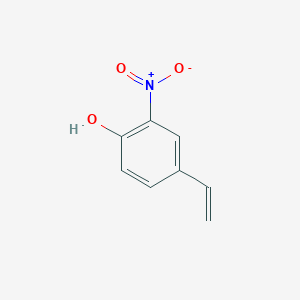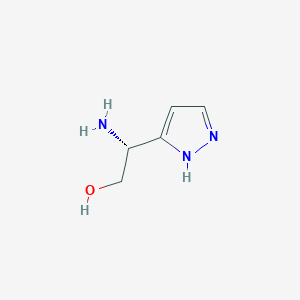
3-Isocyanooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanooxolane typically involves the reaction of tetrahydrofuran with isocyanide reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate tetrahydrofuran, followed by the addition of an isocyanide reagent to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxirane derivatives.
Reduction: Amino-tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isocyanooxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-isocyanooxolane involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
3-Isocyanotetrahydrofuran: A closely related compound with similar structure and properties.
Isocyanocyclopentane: Another isocyanide-containing heterocycle with different ring size.
Isocyanocyclohexane: A six-membered ring analog with distinct chemical behavior.
Uniqueness: 3-Isocyanooxolane is unique due to its five-membered ring structure, which imparts specific reactivity and stability compared to its six-membered counterparts. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and materials .
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
3-isocyanooxolane |
InChI |
InChI=1S/C5H7NO/c1-6-5-2-3-7-4-5/h5H,2-4H2 |
Clé InChI |
QSVWFJLAPFEZBE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
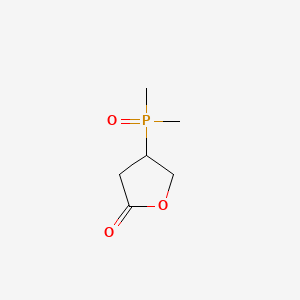
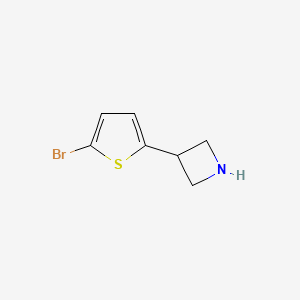

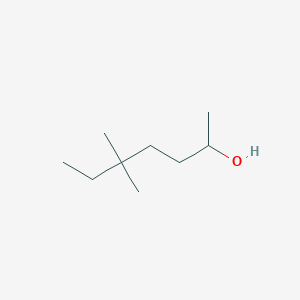
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

